molecular formula C44H70O16 B11935760 Chonglou saponin I

Chonglou saponin I

Cat. No.: B11935760
M. Wt: 855.0 g/mol
InChI Key: HSOMTBUZSIVDQK-SXIAEAMASA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Chonglou saponin I involves several steps, including the extraction of the saponin from the rhizomes of Paris polyphylla. The extraction process typically employs solvents such as methanol or ethanol. The crude extract is then purified using techniques like high-performance liquid chromatography (HPLC) to isolate this compound .

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification methods but on a larger scale. Advanced techniques such as high-performance countercurrent chromatography (HPCCC) and ionic liquid-based extraction are employed to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: Chonglou saponin I undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique biological activities .

Scientific Research Applications

Mechanism of Action

Chonglou saponin I exerts its effects through multiple mechanisms:

    Molecular Targets: It targets various signaling pathways, including NF-κB, PI3K-Akt-mTOR, and MAPK pathways.

    Pathways Involved: It induces apoptosis, inhibits angiogenesis, and modulates immune responses. .

Comparison with Similar Compounds

  • Polyphyllin II
  • Polyphyllin VI
  • Polyphyllin VII
  • Dioscin
  • Progenin III

Comparison: Chonglou saponin I is unique due to its potent anti-cancer and anti-angiogenic properties. While similar compounds like Polyphyllin II and Polyphyllin VII also exhibit anti-cancer activities, this compound has shown higher efficacy in drug-resistant cancer models .

Properties

Molecular Formula

C44H70O16

Molecular Weight

855.0 g/mol

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-[(5'R,6R,7S,9S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C44H70O16/c1-19-8-13-44(54-17-19)20(2)30-28(60-44)15-26-24-7-6-22-14-23(9-11-42(22,4)25(24)10-12-43(26,30)5)56-41-38(59-40-35(51)33(49)31(47)21(3)55-40)36(52)37(29(16-45)57-41)58-39-34(50)32(48)27(46)18-53-39/h6,19-21,23-41,45-52H,7-18H2,1-5H3/t19-,20+,21+,23+,24?,25?,26?,27+,28?,29-,30?,31+,32+,33-,34-,35-,36+,37-,38-,39+,40+,41-,42+,43+,44-/m1/s1

InChI Key

HSOMTBUZSIVDQK-SXIAEAMASA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H](C3C(O2)CC4[C@@]3(CCC5C4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)OC1

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1

Origin of Product

United States

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